N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
The compound N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide features a complex heterocyclic architecture. Its core structure includes a thiazolo[4,5-d]pyrimidin-7-one scaffold, substituted with a piperidin-1-yl group at position 2, a propenyl chain at position 6, and a sulfanyl acetamide linkage at position 5 connected to a 1,3-benzodioxole moiety. The benzodioxole group is known for enhancing metabolic stability and bioavailability in medicinal chemistry, while the piperidinyl and propenyl substituents may influence target binding and pharmacokinetics .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(7-oxo-2-piperidin-1-yl-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S2/c1-2-8-27-20(29)18-19(24-21(33-18)26-9-4-3-5-10-26)25-22(27)32-12-17(28)23-14-6-7-15-16(11-14)31-13-30-15/h2,6-7,11H,1,3-5,8-10,12-13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKPQGDQCKURHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C(S2)N3CCCCC3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzodioxole ring, followed by the construction of the thiazolopyrimidine core. The final steps involve the introduction of the piperidine moiety and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffolds
The thiazolo-pyrimidinone core of the target compound shares structural similarities with other nitrogen-sulfur fused heterocycles, such as:
- Thiazolo[3,2-a]pyrimidines (e.g., compounds 11a and 11b from ), which exhibit a related bicyclic system but differ in ring fusion positions (3,2-a vs. 4,5-d). These analogs often incorporate aromatic aldehydes (e.g., 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene) and furan-based substituents, leading to distinct electronic profiles .
- Pyrimido[2,1-b]quinazolines (e.g., compound 12 in ), which replace the thiazole ring with a quinazoline moiety.
Table 1: Structural Comparison of Core Scaffolds
Substituent-Driven Bioactivity Variations
- Piperidinyl vs. Piperazinyl Groups : The target compound’s piperidinyl group (a saturated six-membered ring with one nitrogen) contrasts with piperazinyl groups in kinase inhibitors (e.g., ). Piperazinyl analogs often show enhanced solubility due to the additional nitrogen, while piperidinyl groups may improve membrane permeability .
- Sulfanyl Acetamide vs. Cyanobenzylidene: The sulfanyl linkage in the target compound could enable disulfide bonding or metal chelation, unlike the electron-withdrawing nitrile group in 11b, which may stabilize aromatic interactions .
Table 2: Bioactivity and Computational Predictions
Computational Insights and Bioactivity Clustering
- Structural Similarity Networks: highlights that minor structural changes (e.g., replacing sulfur with oxygen) significantly alter docking affinities. The target compound’s benzodioxole and sulfanyl groups may cluster it with redox-modulating agents, unlike nitrile-bearing analogs (11a, 11b), which align with DNA-targeting compounds .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Benzodioxole | A bicyclic structure known for its biological activity |
| Thiazolo[4,5-d]pyrimidine | Imparts potential anticancer properties |
| Piperidine | Contributes to neuropharmacological effects |
| Sulfanyl | Enhances reactivity and interaction with biological targets |
Antibacterial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related acetamide derivatives have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Salmonella typhi | 10.63 ± 0.97 |
| Escherichia coli | 10.31 ± 1.00 |
| Pseudomonas aeruginosa | 10.45 ± 0.94 |
| Staphylococcus aureus | 11.77 ± 5.00 |
Ciprofloxacin was used as a reference standard in these studies, highlighting the potential of these compounds as effective antibacterial agents .
Anticancer Activity
The thiazolo[4,5-d]pyrimidine moiety is known for its anticancer properties. Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific mechanisms may involve the inhibition of key enzymes involved in DNA replication and repair.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to target enzymes crucial for bacterial growth or cancer cell survival.
- Receptor Interaction : Modulating receptor activity involved in cellular signaling pathways.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells by affecting cell cycle regulation.
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to N-(2H-1,3-benzodioxol-5-yl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-y]sulfanyl}acetamide:
- Antibacterial Screening : A comprehensive screening of various derivatives indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Studies : In vitro studies demonstrated significant cytotoxic effects on multiple cancer cell lines, suggesting potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
